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Compound of Interest

Compound Name: Egfr-IN-107

Cat. No.: B12378847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional

characteristics of Egfr-IN-107, a potent inhibitor of the Epidermal Growth Factor Receptor

(EGFR). This document outlines the binding affinity, inhibitory activity, and the putative binding

mode of Egfr-IN-107 to both wild-type and mutant forms of EGFR. Detailed experimental

methodologies for the key assays are also provided to enable replication and further

investigation.

Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase

that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1]

Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis

of various cancers, most notably non-small cell lung cancer (NSCLC). Egfr-IN-107, also

identified as compound 3r, is a novel, orally active EGFR inhibitor developed as a derivative of

osimertinib.[1] This guide focuses on the structural and functional analysis of its interaction with

EGFR.

Quantitative Data Summary
The inhibitory activity of Egfr-IN-107 has been quantified against both wild-type and clinically

relevant mutant forms of EGFR, as well as against cancer cell lines. The key quantitative data

are summarized in the tables below.
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Table 1: In Vitro Kinase Inhibitory Activity of Egfr-IN-107
Target Enzyme IC50 (μM)

EGFRWT 0.4333[1]

EGFRL858R/T790M 0.0438[1]

IC50: Half-maximal inhibitory concentration.

Table 2: Anti-proliferative Activity of Egfr-IN-107
Cell Line EGFR Mutation Status IC50 (μM)

H1975 L858R/T790M 1.9[1]

A549 Wild-Type Similar to Osimertinib[2]

H1975 is a human NSCLC cell line. A549 is a human lung adenocarcinoma cell line.

Table 3: In Vivo Antitumor Efficacy of Egfr-IN-107
Animal Model Treatment Outcome

H1975 Xenograft Mouse

Model

20 mg/kg, oral gavage, 21

days

Significant inhibition of tumor

proliferation, comparable to

Osimertinib[1]

Structural Analysis of the Egfr-IN-107-EGFR
Complex
As of the latest available data, a co-crystal structure of Egfr-IN-107 bound to the EGFR kinase

domain has not been deposited in the Protein Data Bank (PDB). However, molecular docking

studies have been performed to elucidate the putative binding mode of Egfr-IN-107 within the

ATP-binding site of EGFR.

The docking model suggests that Egfr-IN-107, being an osimertinib derivative, likely occupies

the ATP-binding pocket of the EGFR kinase domain. The core quinazoline scaffold is predicted

to form hydrogen bonds with the hinge region of the kinase domain, a characteristic interaction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b12378847?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10923520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10923520/
https://www.benchchem.com/product/b12378847?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10923520/
https://www.researchgate.net/publication/389653991_Palladium-Catalyzed_Late-Stage_Functionalization_of_Natural_Antitumor_Drug_Synthesis_and_Bioactivity_of_5-Aryl_Camptothecins
https://www.benchchem.com/product/b12378847?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10923520/
https://www.benchchem.com/product/b12378847?utm_src=pdf-body
https://www.benchchem.com/product/b12378847?utm_src=pdf-body
https://www.benchchem.com/product/b12378847?utm_src=pdf-body
https://www.benchchem.com/product/b12378847?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


for many EGFR inhibitors. The various substitutions on the phenyl ring and the indole moiety

are expected to make additional contacts with hydrophobic and polar residues within the

binding site, contributing to its potency and selectivity.

Signaling Pathways and Mechanism of Action
Egfr-IN-107 exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. This

inhibition blocks the autophosphorylation of the receptor and the subsequent activation of

downstream signaling pathways critical for tumor growth and survival.
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Preparation

Reaction

Detection

Data Analysis

Prepare serial dilutions
of Egfr-IN-107

Incubate EGFR with
Egfr-IN-107 dilutions

Prepare kinase reaction buffer
(HEPES, MgCl2, ATP, Substrate)

Add recombinant EGFR enzyme
to buffer

Initiate reaction by
adding ATP/Substrate mix

Incubate at 37°C

Stop reaction

Add detection reagent
(e.g., ADP-Glo™)

Measure luminescence

Plot luminescence vs.
log[Egfr-IN-107]

Calculate IC50 value
using non-linear regression

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model Setup

Treatment Phase

Study Endpoint

Data Analysis

Implant H1975 cells
subcutaneously into nude mice

Allow tumors to grow
to a palpable size

Randomize mice into
treatment and control groups

Administer Egfr-IN-107 (p.o.)
daily for 21 days

Administer vehicle control
to the control group

Monitor tumor volume and
body weight regularly

Sacrifice mice at the
end of the treatment period

Assess for any treatment-related
toxicity (e.g., weight loss)

Excise and weigh tumors

Compare tumor growth between
treatment and control groups

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Late-stage modification of complex drug: Base-controlled Pd-catalyzed regioselective
synthesis and bioactivity of arylated osimertinibs - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Structural Analysis of Egfr-IN-107 Bound to EGFR: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378847#structural-analysis-of-egfr-in-107-bound-
to-egfr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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